molecular formula C10H8Cl2N4 B8290930 1-(4-Chloro-5-(4-chlorophenyl)pyridazin-3-yl)hydrazine

1-(4-Chloro-5-(4-chlorophenyl)pyridazin-3-yl)hydrazine

Número de catálogo B8290930
Peso molecular: 255.10 g/mol
Clave InChI: SJIIJNVYTMKSFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Chloro-5-(4-chlorophenyl)pyridazin-3-yl)hydrazine is a useful research compound. Its molecular formula is C10H8Cl2N4 and its molecular weight is 255.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloro-5-(4-chlorophenyl)pyridazin-3-yl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-5-(4-chlorophenyl)pyridazin-3-yl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Nombre del producto

1-(4-Chloro-5-(4-chlorophenyl)pyridazin-3-yl)hydrazine

Fórmula molecular

C10H8Cl2N4

Peso molecular

255.10 g/mol

Nombre IUPAC

[4-chloro-5-(4-chlorophenyl)pyridazin-3-yl]hydrazine

InChI

InChI=1S/C10H8Cl2N4/c11-7-3-1-6(2-4-7)8-5-14-16-10(15-13)9(8)12/h1-5H,13H2,(H,15,16)

Clave InChI

SJIIJNVYTMKSFH-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC=C1C2=CN=NC(=C2Cl)NN)Cl

Origen del producto

United States

Synthesis routes and methods I

Procedure details

To a stirring suspension of 3,4-dichloro-5-(4-chlorophenyl)pyridazine (2.58 g, 10 mmol) in 2-BuOH (150 mL) at RT was added anhydrous hydrazine (4.80 g, 150 mmol). The reaction mixture was heated at 60° C. under argon. HPLC/MS analysis indicated that the reaction was complete after 5 h. The reaction mixture was cooled to 0° C., and the product was collected by filtration. The solid was then washed with ice-cold 2-propanol (10 mL×2). After drying the solid under vacuum at room temperature for 16 h, the title compound, 1-(4-chloro-5-(4-chlorophenyl)pyridazin-3-yl)hydrazine was obtained in a 1.6:1 ratio with undesired 1-(3-chloro-5-(4-chlorophenyl)pyridazin-4-yl)hydrazine (2.16 g gross). 1-(4-chloro-5-(4-chlorophenyl)pyridazin-3-yl)hydrazine MS [M+H]+ 255; HPLC retention time=1.63 min. 1-(3-chloro-5-(4-chlorophenyl)pyridazin-4-yl)hydrazine MS [M+H]+ 255; HPLC retention time=1.09 min.
Quantity
2.58 g
Type
reactant
Reaction Step One
[Compound]
Name
2-BuOH
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3,4-Dichloro-5-(4-chlorophenyl)-pyridazine (6.0 g, 23.1 mmol) was suspended in isobutanol (150 mL) at 0° C. and hydrazine monohydrate (11.1 g) was added dropwise over 10 min. The reaction mixture was slowly warmed up to RT and stirred for 24 h. The mixture was cooled in an ice/water bath for 15 min and filtered. The white solid thus obtained was washed with cold isopropanol and dried to give the title compound, 1-[4-chloro-5-(4-chloro-phenyl)-pyridazin-3-yl]-hydrazine, (5.0 g) as a white solid. HPLC: 1.65 min.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.